"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" basic properties
"1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride" basic properties
An In-Depth Technical Guide to 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of the heterocyclic compound 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride . As a molecule incorporating both a pyrimidine and a pyrrolidine scaffold, it stands at the intersection of two privileged structures in medicinal chemistry. The pyrimidine ring is a cornerstone of nucleobases and is found in numerous approved drugs, while the pyrrolidine ring offers a versatile, three-dimensional scaffold that is increasingly utilized in modern drug design.[1] This document synthesizes available data on structurally related analogs to build a predictive profile of the target compound, covering its chemical properties, a plausible synthetic route, and its potential as a pharmacologically active agent. The insights presented herein are intended to guide researchers in their exploration of this and similar molecules for therapeutic applications.
Chemical Identity and Physicochemical Properties
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a small molecule featuring a pyrimidine ring linked via a nitrogen atom to the 3-position of a pyrrolidine ring, which in turn bears an amino group. The dihydrochloride salt form suggests that the compound is likely a water-soluble, crystalline solid at room temperature, a common characteristic for amine-containing pharmaceuticals to enhance their bioavailability.
Structural Elucidation
The core structure consists of two key heterocyclic systems:
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Pyrimidine: A diazine with nitrogen atoms at positions 1 and 3 of the six-membered aromatic ring. This moiety is a fundamental component of nucleic acids and a frequent pharmacophore in drug discovery, known for a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial effects.[2]
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Pyrrolidine: A five-membered saturated heterocycle containing one nitrogen atom. It is a versatile scaffold in medicinal chemistry, often used to introduce chirality and improve pharmacokinetic properties.[1]
The linkage of these two rings, along with the amino group on the pyrrolidine, creates a molecule with multiple points for potential biological interactions.
Predicted Physicochemical Properties
| Property | Predicted/Known Value | Source/Analog |
| Molecular Formula | C₈H₁₂N₄ · 2HCl | Calculated |
| Molecular Weight | 237.13 g/mol | Calculated |
| CAS Number | Not assigned | - |
| Appearance | Predicted to be a white to off-white solid | General observation for similar salts |
| Solubility | Predicted to be soluble in water | Dihydrochloride salt form |
| Analog 1: 1-(pyrimidin-4-yl)piperidin-3-amine dihydrochloride | C₉H₁₆Cl₂N₄ (251.16 g/mol ) | [3] |
| Analog 2: N-(Pyrrolidin-3-yl)pyridin-4-amine dihydrochloride | C₉H₁₅Cl₂N₃ (236.14 g/mol ) | [4] |
| Analog 3: 4-Amino-1-(pyrrolidin-3-yl)pyrimidin-2(1H)-one dihydrochloride | C₈H₁₄Cl₂N₄O (253.13 g/mol ) | [5] |
Synthesis and Manufacturing
A plausible synthetic route for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine can be conceptualized based on established methods for the synthesis of similar substituted pyrimidines. A common approach involves the nucleophilic aromatic substitution of a leaving group (such as a halogen) on the pyrimidine ring with an amine.
Proposed Synthetic Pathway
A likely synthetic strategy would involve the reaction of a protected 3-aminopyrrolidine with a 4-chloropyrimidine, followed by deprotection.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol Considerations
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Step 1: Nucleophilic Aromatic Substitution
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Reactants: tert-butyl (pyrrolidin-3-yl)carbamate and 4-chloropyrimidine. The tert-butyloxycarbonyl (Boc) group is a common protecting group for amines.
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Conditions: The reaction is typically carried out in a suitable solvent such as dichloromethane (DCM) or dimethylformamide (DMF) in the presence of a non-nucleophilic base, for instance, triethylamine (Et₃N) or diisopropylethylamine (DIPEA), to neutralize the HCl generated during the reaction. The reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, the reaction mixture would be washed with water and brine, dried over an anhydrous salt like sodium sulfate, and the solvent evaporated to yield the protected intermediate.
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Step 2: Deprotection
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Reactant: The Boc-protected intermediate.
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Conditions: The Boc group is readily removed under acidic conditions. A common method is treatment with a strong acid such as trifluoroacetic acid (TFA) in DCM, or with a solution of HCl in a solvent like dioxane or methanol.
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Work-up: Evaporation of the solvent and excess acid would yield the desired 1-(Pyrimidin-4-yl)pyrrolidin-3-amine as its dihydrochloride salt. The product can be purified by recrystallization or precipitation from a suitable solvent system.
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Potential Biological Activity and Therapeutic Applications
The combination of the pyrimidine and pyrrolidine moieties suggests a high potential for biological activity. Both scaffolds are present in a multitude of compounds investigated for various therapeutic targets.
Rationale for Pharmacological Interest
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Kinase Inhibition: Many pyrimidine derivatives are known to be potent inhibitors of various kinases by competing with ATP for the binding site in the enzyme's active site. For example, N-(pyridin-3-yl)pyrimidin-4-amine analogues have been identified as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle that is often dysregulated in cancer.[6]
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PI3K/mTOR Pathway: Pyrrolidinyl and pyrimidinone derivatives have been investigated as dual inhibitors of PI3Kα and mTOR, crucial components of a signaling pathway that is frequently overactive in cancer, promoting cell growth and survival.[7]
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Antimicrobial Activity: The pyrimidine scaffold is found in several antibacterial and antifungal agents.[2] Novel 1-(pyrrolidin-3-yl)cyclopropanamine-linked 2-oxoquinoline derivatives have shown promising antimicrobial activity.[8]
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Antiviral Activity: Pyrrolidine derivatives have been explored as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[9]
The structural features of 1-(Pyrimidin-4-yl)pyrrolidin-3-amine make it a candidate for screening against these and other biological targets.
Potential Signaling Pathway Involvement
Based on the activities of related compounds, a primary area of investigation for this molecule would be its effect on cell signaling pathways commonly implicated in cancer and inflammatory diseases.
Caption: Potential biological pathways targeted by the compound.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is not available, a precautionary approach should be taken based on the known hazards of structurally similar compounds.
Predicted Hazard Profile
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Toxicity: Related compounds such as 4-(pyrrolidin-1-yl)pyridine are classified as toxic if swallowed.
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Corrosivity: Many amine hydrochlorides and related heterocyclic compounds are known to cause severe skin burns and eye damage.[10]
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Irritation: May cause respiratory irritation.
Recommended Handling Procedures
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Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
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Ventilation: Handle in a well-ventilated area or in a chemical fume hood to avoid inhalation of dust.
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Storage: Store in a tightly sealed container in a cool, dry place.
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First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water for at least 15 minutes and seek medical attention. If ingested, rinse mouth and seek immediate medical attention.
Conclusion
1-(Pyrimidin-4-yl)pyrrolidin-3-amine dihydrochloride is a compound of significant interest for medicinal chemistry and drug discovery. Its composite structure, drawing from the well-established pharmacological profiles of pyrimidine and pyrrolidine scaffolds, positions it as a promising candidate for screening in a variety of therapeutic areas, particularly oncology, infectious diseases, and inflammatory disorders. While experimental data on this specific molecule is sparse, this guide provides a robust, predictive framework based on the properties of its close analogs. Further investigation into its synthesis, characterization, and biological evaluation is warranted to fully elucidate its therapeutic potential.
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